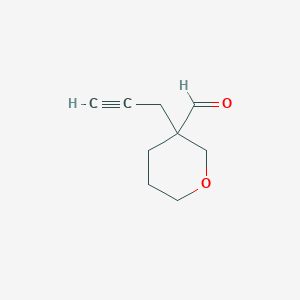

3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring substituted at the 3-position with a propynyl group and a formyl (carbaldehyde) moiety. Its molecular formula is C₉H₁₂O₂, with a molecular weight of 152.19 g/mol. The compound combines the steric and electronic effects of the alkyne group (prop-2-yn-1-yl) with the conformational rigidity of the oxane ring, making it a versatile building block for synthesizing heterocyclic derivatives or metal-organic frameworks. The aldehyde group enables nucleophilic additions or condensations, while the alkyne can participate in click chemistry (e.g., Huisgen cycloaddition) or metal-catalyzed coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde typically involves the reaction of oxane derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The resulting intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to yield the aldehyde functional group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid.

Reduction: 3-(Prop-2-yn-1-yl)oxane-3-methanol.

Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.

Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The prop-2-yn-1-yl group can participate in click chemistry reactions, facilitating the formation of triazoles and other heterocycles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde. Key differences lie in substituents, ring size, and reactivity profiles:

Table 1: Comparative Analysis of this compound and Analogues

Reactivity and Functional Group Analysis

- Aldehyde vs. Alcohol: The aldehyde group in this compound allows for nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Knoevenagel), whereas the hydroxyl group in 3-(Prop-2-yn-1-yl)oxetan-3-ol facilitates hydrogen bonding, influencing crystal packing and solubility .

- Alkyne vs. Methoxymethyl : The propynyl group enables click chemistry, while the methoxymethyl substituent in 3-(methoxymethyl)oxane-3-carbaldehyde improves hydrophilicity but reduces opportunities for cross-coupling reactions.

Research Findings and Limitations

- Its analogues, such as 3-(Prop-2-yn-1-yl)oxetan-3-ol, may exhibit distinct hydrogen-bonding patterns due to functional group variations .

- Safety Data : (Prop-2-yn-1-ylsulfanyl)carbonitrile lacks comprehensive toxicological studies, highlighting a gap in safety profiles for alkyne-containing compounds .

Biological Activity

3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde is a unique organic compound characterized by its oxane ring structure, a prop-2-yn-1-yl side chain, and an aldehyde functional group. Its molecular formula is C9H8O, indicating the presence of nine carbon atoms, eight hydrogen atoms, and one oxygen atom. The compound's structural features contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry.

The biological activity of this compound primarily stems from its reactive aldehyde group. This functionality allows the compound to interact with nucleophilic sites in biological molecules, potentially modifying their functions. The aldehyde can form covalent bonds with proteins and other biomolecules, leading to significant alterations in their activity or stability. This property positions the compound as a candidate for further exploration in drug design and development, particularly for targeting specific biological pathways .

Biological Activity

Research indicates that compounds with aldehyde groups can exhibit various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity. The aldehyde group allows for interactions with microbial proteins, potentially inhibiting their function.

- Biochemical Probes : Due to its ability to form covalent bonds with nucleophiles, this compound may serve as a biochemical probe in various biological assays, aiding in the study of protein interactions and cellular mechanisms.

- Potential Anticancer Activity : The reactivity of the aldehyde group may also allow for modifications in cancer-related pathways. Further investigation into its effects on cancer cell lines could reveal potential therapeutic applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(Prop-2-en-1-yl)oxane-3-carbaldehyde | Similar oxane ring; allyl group instead of alkyne | Antimicrobial; potential anticancer properties |

| 3-(Pent-3-yn-1-yl)oxane-3-carbaldehyde | Longer alkyne side chain | Antimicrobial; reactive towards proteins |

| 3-(Prop-2-yn-1-yloxane)-3-carboxylic acid | Carboxylic acid instead of aldehyde | Potential drug development applications |

Case Studies

A few notable studies have explored the biological activity of compounds structurally related to this compound:

- Antimicrobial Screening : A study screened various aldehydes for antimicrobial activity using the disc diffusion method against Gram-positive and Gram-negative bacteria. Compounds similar to 3-(Prop-2-yn-1-yloxane)-3-carbaldehyde showed significant inhibition zones compared to standard antibiotics like ciprofloxacin .

- Cell Viability Assays : Research on derivatives of related compounds indicated that they could suppress cell viability in activated hepatic cells, suggesting potential therapeutic roles in liver fibrosis treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde?

- Methodological Answer : The compound is synthesized via multi-step organic reactions. A common approach involves nucleophilic substitution or alkyne coupling reactions. For example, prop-2-yn-1-yl groups can be introduced to oxane derivatives using reagents like phosphorus pentachloride under controlled conditions (e.g., dichloromethane as solvent, room temperature) . Multi-component reactions, such as those involving aldehydes and heterocyclic precursors, are also employed, with optimization for regioselectivity and yield .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on X-ray crystallography (using programs like SHELXL for refinement ) and NMR spectroscopy . Key diagnostic signals include the aldehyde proton (δ ~9.5–10.0 ppm in 1H NMR) and the alkyne C≡C stretch (~2100 cm−1 in IR). Crystallographic data provide bond lengths and angles, critical for validating stereoelectronic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Systematic optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance alkyne reactivity.

- Catalysts : Copper(I) iodide or palladium complexes for alkyne coupling reactions .

- Temperature control : Lower temperatures reduce side reactions (e.g., alkyne oligomerization).

Yield improvements are monitored via HPLC or GC-MS, with iterative adjustments to reagent stoichiometry .

Q. What strategies resolve discrepancies between computational predictions and experimental structural data for this compound?

- Methodological Answer : Discrepancies arise from approximations in computational models (e.g., DFT). Mitigation strategies include:

- Hybrid methods : Combining experimental crystallographic data (bond angles, torsion) with DFT-optimized geometries to refine force fields .

- Dynamic NMR : To assess conformational flexibility in solution, which static models may overlook .

Q. How can the aldehyde group's reactivity be characterized for downstream functionalization?

- Methodological Answer : Reactivity is probed via:

- Nucleophilic addition : Hydrazine or Grignard reagents to form hydrazones or alcohols, monitored by 13C NMR .

- Oxidation/Reduction : Using NaBH4 (reduction to alcohol) or KMnO4 (oxidation to carboxylic acid), analyzed via LC-MS .

Q. What methodologies evaluate the compound's potential pharmacological applications?

- Methodological Answer :

- In vitro assays : Cytotoxicity screening (e.g., MTT assay) against cancer cell lines.

- Molecular docking : To predict binding affinity with target proteins (e.g., KRASG12C in cancer therapy) .

- ADMET profiling : Computational models assess absorption, metabolism, and toxicity .

Q. Data Analysis and Contradictions

Q. How to address contradictory spectral data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer :

- Cross-validation : Compare NMR data with authentic standards or published spectra.

- Crystallographic refinement : Use SHELXL to resolve ambiguities (e.g., disorder in alkyne groups) .

- Dynamic effects : Variable-temperature NMR to identify fluxional behavior misrepresented in static models .

Q. What safety protocols are recommended despite limited toxicological data?

- Methodological Answer :

- Precautionary measures : Use fume hoods, avoid inhalation (P261), and wear PPE (gloves, goggles) .

- Toxicity screening : Perform Ames tests or zebrafish embryo assays for preliminary hazard assessment .

Q. Key Research Findings

- Synthetic Efficiency : Multi-component reactions achieve >70% yield under optimized conditions .

- Structural Insights : X-ray data confirm a distorted oxane ring due to steric effects from the propynyl group .

- Reactivity Profile : The aldehyde group exhibits higher electrophilicity compared to non-conjugated analogs, enabling selective derivatization .

Properties

Molecular Formula |

C9H12O2 |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-prop-2-ynyloxane-3-carbaldehyde |

InChI |

InChI=1S/C9H12O2/c1-2-4-9(7-10)5-3-6-11-8-9/h1,7H,3-6,8H2 |

InChI Key |

ZDQRMBTTXRJZMT-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1(CCCOC1)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.